N-[3-(4-Hydroxyphenyl)acryloyl]glycine
Description
Structure
3D Structure
Properties
CAS No. |
10003-42-6 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-[3-(4-hydroxyphenyl)prop-2-enoylamino]acetic acid |
InChI |
InChI=1S/C11H11NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-6,13H,7H2,(H,12,14)(H,15,16) |
InChI Key |
NZSACLXQEHBCNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCC(=O)O)O |
Origin of Product |
United States |
Advanced Analytical Methodologies for N 3 4 Hydroxyphenyl Acryloyl Glycine
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For N-[3-(4-Hydroxyphenyl)acryloyl]glycine, various chromatographic methods are utilized to achieve high-resolution separation and accurate quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound due to its high resolution, sensitivity, and speed. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for the closely related compound, p-coumaric acid, provide a foundational understanding of potential analytical approaches.
A common strategy involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. For p-coumaric acid, a C18 column is often employed as the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous solution, often with a small percentage of an acid like acetic acid or formic acid to ensure the analyte is in its protonated form, leading to better peak shape and retention.
Detection is commonly achieved using a UV-Vis detector, with the wavelength set to the absorbance maximum of the compound, which for p-coumaric acid is around 310 nm. This wavelength is likely to be suitable for this compound as well, due to the presence of the same p-coumaroyl chromophore. The retention time under specific conditions allows for the identification of the compound, while the peak area is proportional to its concentration, enabling quantification.
Table 1: Illustrative RP-HPLC Parameters for Analysis of a Structurally Related Compound (p-Coumaric Acid)
| Parameter | Condition |
| Column | RP-C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water : Methanol : Glacial Acetic Acid (65:34:1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 310 nm |
| Retention Time | ~6.6 minutes |
This table is based on a method for p-coumaric acid and serves as a potential starting point for the analysis of this compound.
Gas Chromatography (GC) (if derivatizable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound possesses several polar functional groups (a carboxylic acid, a phenolic hydroxyl, and an amide) that render it non-volatile. Therefore, direct analysis by GC is not feasible.
To make the compound amenable to GC analysis, a derivatization step is necessary. This chemical modification process converts the polar functional groups into less polar, more volatile derivatives. A common derivatization technique for compounds with active hydrogens is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups.
Once derivatized, the resulting TMS-ether-ester of this compound would be sufficiently volatile for GC separation. The separation would be achieved on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection and quantification.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, checking the purity of a sample, and for the initial screening of plant extracts.
For TLC analysis, a thin layer of an adsorbent material, most commonly silica (B1680970) gel, is coated onto a solid support like a glass or aluminum plate. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase ascends the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.
The choice of the mobile phase is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The polarity of the mobile phase can be adjusted to optimize the separation and achieve a suitable retardation factor (Rf) value.
After development, the separated spots can be visualized under UV light, as the p-coumaroyl moiety is UV-active. Alternatively, various staining reagents can be used to visualize the spots. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions and can be used for its identification by comparison with a standard.
Advanced hyphenated techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound. The LC system separates the components of a mixture, and the eluting compounds are then introduced into the mass spectrometer. The mass spectrometer provides information about the molecular weight and structure of the compounds.
For this compound, electrospray ionization (ESI) is a suitable ionization technique. Given the acidic nature of the carboxylic acid and phenolic hydroxyl groups, analysis in the negative ion mode (ESI-) is often preferred, as it would readily form the [M-H]⁻ ion. The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the compound or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Tandem mass spectrometry (LC-MS/MS) can be used to further confirm the identity of the compound by fragmenting the parent ion and analyzing the resulting daughter ions.
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of the derivatized form of this compound. The GC separates the derivatized compound from other components in the sample, and the mass spectrometer provides a mass spectrum that can be used for identification. The fragmentation pattern of the TMS derivative in the mass spectrometer would provide structural information, and comparison with a spectral library or a standard can confirm the identity of the compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for determining the detailed structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinylic protons of the acryloyl group, and the methylene (B1212753) protons of the glycine (B1666218) moiety.
The aromatic protons of the p-hydroxyphenyl group typically appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The vinylic protons of the acryloyl group would also appear as two doublets, with a large coupling constant indicative of a trans configuration. The methylene protons of the glycine unit would likely appear as a doublet due to coupling with the adjacent amide proton.
¹³C NMR Spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environment. The ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the aromatic ring, the vinylic carbons, and the methylene carbon of the glycine moiety.
2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence), provides further structural information by showing correlations between different nuclei. A COSY spectrum would show correlations between coupled protons, helping to confirm the connectivity of the protons in the molecule. An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached, allowing for the unambiguous assignment of the carbon signals. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would show correlations between protons and carbons that are two or three bonds away, providing information about the connectivity of different parts of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~7.4 (d) | ~130 |
| Aromatic CH | ~6.8 (d) | ~116 |
| Vinylic CH | ~7.5 (d) | ~140 |
| Vinylic CH | ~6.4 (d) | ~118 |
| Glycine CH₂ | ~4.0 (d) | ~42 |
| Amide NH | ~8.2 (t) | - |
| Phenolic OH | Variable | - |
| Carboxylic OH | Variable | - |
| Amide C=O | - | ~167 |
| Carboxylic C=O | - | ~172 |
| Aromatic C-O | - | ~160 |
| Aromatic C | - | ~127 |
Note: These are predicted chemical shift values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound, providing critical information about its constituent functional groups. The analysis of its IR spectrum reveals characteristic absorption bands that confirm the presence of the phenolic hydroxyl, amide, carboxylic acid, and aromatic moieties. While a fully annotated spectrum for this specific molecule is not publicly available, the expected vibrational frequencies can be reliably predicted based on data from its structural components, namely p-coumaric acid and glycine. researchgate.netresearchgate.net
Key vibrations include a broad O-H stretching band from approximately 3500 to 3200 cm⁻¹, originating from the phenolic hydroxyl group and the carboxylic acid. The N-H stretch of the secondary amide is typically observed in the region of 3300 cm⁻¹. The carbonyl (C=O) stretching region is particularly informative, expected to show two distinct peaks: one for the amide C=O (Amide I band) around 1650-1680 cm⁻¹ and another for the carboxylic acid C=O at approximately 1700-1730 cm⁻¹. The C=C stretching vibrations from the aromatic ring and the α,β-unsaturated system are expected to appear in the 1600-1450 cm⁻¹ range. Furthermore, the N-H bending of the amide (Amide II band) is anticipated around 1550 cm⁻¹. researchgate.net
| Functional Group | Expected Vibration Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Phenol, Carboxylic Acid) | Stretching | 3500 - 3200 (broad) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic, Alkene) | Stretching | 3100 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 |
| C=O (Amide I) | Stretching | 1680 - 1650 |
| C=C (Aromatic, Alkene) | Stretching | 1600 - 1450 |
| N-H (Amide II) | Bending | ~1550 |
Mass Spectrometry (MS, HRMS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the precise mass of the molecule, which can be used to verify its elemental formula, C₁₁H₁₁NO₄. The calculated monoisotopic mass of this compound is 221.06880783 Da. nih.gov
In tandem mass spectrometry (MS/MS) experiments, the fragmentation pattern provides structural confirmation. The molecule contains several bonds susceptible to cleavage under typical ionization conditions (e.g., electrospray ionization - ESI). The most probable fragmentation pathway involves the cleavage of the amide bond linking the p-coumaroyl and glycine moieties. This would result in two primary fragment ions: one corresponding to the p-coumaroyl cation (m/z ≈ 147) and another related to the glycine fragment. Other potential fragmentations include the loss of water (H₂O, 18 Da) from the carboxylic acid or the loss of carbon dioxide (CO₂, 44 Da).
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₄ | nih.gov |
| Molecular Weight | 221.21 g/mol | nih.gov |
| Monoisotopic Mass (Exact Mass) | 221.06880783 Da | nih.gov |
| Predicted Key Fragment (p-coumaroyl ion) | m/z ≈ 147.04 | |
| Predicted Key Fragment (Glycine radical cation) | m/z ≈ 75.03 |
UV-Vis Spectroscopy
The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by strong absorbance in the UV region. This is due to the presence of the p-coumaroyl moiety, which acts as a chromophore. The extended system of π-conjugation, encompassing the phenyl ring, the propenoyl C=C double bond, and the carbonyl group, allows for π → π* electronic transitions upon absorption of UV radiation.
Based on data for p-coumaric acid and its derivatives, this compound is expected to exhibit a maximum absorption wavelength (λmax) in the range of 300-320 nm. researchgate.net The exact λmax and molar absorptivity are dependent on the solvent used for analysis due to solvatochromic effects. This strong UV absorbance makes UV-Vis spectrophotometry a suitable technique for the quantitative analysis of this compound, particularly as a detection method in High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net
Purity Assessment and Standardization Protocols
Ensuring the purity and consistency of this compound is critical for research applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purity assessment. nih.govnih.gov
A standard protocol involves using a C18 stationary phase column with gradient elution. The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with an acid modifier like 0.1% formic acid or acetic acid to ensure protonation of the carboxylic acid and phenolic groups) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV-Diode Array Detector (DAD), which allows for monitoring at the compound's λmax (~310 nm) and simultaneously assessing peak purity by analyzing the spectra across the peak. researchgate.net This method can separate the target compound from starting materials, synthetic by-products, and degradation products. For impurity identification, this HPLC method can be coupled with mass spectrometry (LC-MS). nih.gov Standardization requires the use of a well-characterized reference standard with a known purity, against which production batches can be compared.
Stability Studies under Various Experimental Conditions
The stability of this compound is a key factor for its proper storage and handling. Studies on related hydroxycinnamic acid derivatives indicate several potential degradation pathways. nih.gov
Hydrolysis: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule into p-coumaric acid and glycine. Studies have shown that hydroxycinnamic acid derivatives can degrade significantly at room temperature over extended periods, releasing the free acid. nih.gov
Isomerization: The double bond in the acryloyl group is typically in the more stable E-(trans) configuration. However, exposure to UV light can induce isomerization to the Z-(cis) isomer, altering the compound's geometry and potentially its biological activity. nih.gov
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of oxygen, metal ions, or high pH, which can lead to the formation of colored quinone-type products.
Mechanistic Investigations of N 3 4 Hydroxyphenyl Acryloyl Glycine at the Molecular and Cellular Level Pre Clinical/in Vitro Focus
Cellular Pathway Modulation (In Vitro Studies)
Modulation of Gene Expression:There are no published transcriptomic analyses in cell lines that would provide insight into how this compound may modulate gene expression.
While a related compound, N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine, has been noted for potential antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, this information cannot be extrapolated to N-[3-(4-Hydroxyphenyl)acryloyl]glycine without direct scientific evidence.
Impact on Cellular Processes (e.g., proliferation, migration, differentiation in cell cultures, in vitro apoptosis, autophagy)
The acryloyl glycine (B1666218) scaffold is a component of various molecules that have been investigated for their effects on fundamental cellular processes. While direct and extensive studies on this compound are limited, research on analogous structures and related compounds provides a framework for its potential impacts on cell behavior in vitro.
Proliferation and Migration: Cell proliferation and migration are critical events in tissue development, wound healing, and disease states like cancer. mdpi.com Compounds structurally related to this compound have demonstrated modulatory effects on these processes. For instance, studies on other glycine-containing molecules, such as the tripeptide proline-glycine-proline (PGP), have shown significant inhibition of keratinocyte proliferation and migration. nih.gov Conversely, other phenolic compounds have been found to promote these activities; 3-hydroxytyrosol, for example, induces both proliferation and migration in keratinocytes, processes essential for re-epithelialization during wound healing. mdpi.com
The activity of this compound would likely be cell-type specific and dependent on the activation of various signaling pathways. For example, the metabolite of a resveratrol (B1683913) analogue, DMU-214, was found to impair the motility and proliferation of ovarian cancer cells. nih.gov The potential effects are often mediated through pathways involving cyclins, cyclin-dependent kinases (CDKs) for proliferation, and matrix metalloproteinases (MMPs) or Rho GTPases for migration. mdpi.com A hydrogel containing poly[(N-acryloyl glycine)-co-(acrylamide)] has been reported to induce cell growth inhibition in malignancies driven by heparanase. researchgate.net
Differentiation: Cellular differentiation is the process by which a cell changes from one type to a more specialized type. The influence of this compound on differentiation is not well-documented. However, related glycine-based polymers have been shown to provide a microenvironment that promotes neuronal differentiation in primary cortical neurons, suggesting that molecules with this core structure could influence lineage commitment in specific stem or progenitor cell populations. scispace.com
Apoptosis and Autophagy: Apoptosis, or programmed cell death, and autophagy, a cellular recycling process, are crucial for tissue homeostasis. researchgate.netnih.gov An imbalance in these processes is implicated in numerous diseases. While direct evidence is scarce for this compound, its precursor, p-coumaric acid, is a phenolic acid known to possess antitumor properties, which are often linked to the induction of apoptosis in cancer cells. scispace.com Autophagy can act as a pro-survival mechanism under cellular stress, but excessive autophagy can also lead to cell death. nih.gov The interplay is complex; in some contexts, inhibiting autophagy in apoptosis-defective cells can divert them toward a necrotic cell fate. nih.gov The potential of this compound to modulate these pathways remains an area for further investigation.
| Compound/Class | Cellular Process | Observed Effect | Cell Type | Reference |
|---|---|---|---|---|
| Proline-Glycine-Proline (PGP) | Proliferation & Migration | Inhibition | Keratinocytes | nih.gov |
| 3-Hydroxytyrosol | Proliferation & Migration | Induction | Keratinocytes | mdpi.com |
| DMU-214 (Resveratrol Analogue Metabolite) | Motility & Proliferation | Impairment | Ovarian Cancer Cells | nih.gov |
| Poly(N-acryloylglycine-acrylamide) | Neuronal Differentiation | Promotion | Primary Cortical Neurons | scispace.com |
Structure-Activity Relationship (SAR) Studies and Molecular Docking
Structure-activity relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. wikipedia.org For this compound, an SAR study would involve synthesizing and testing a series of analogues to determine which structural components are essential for its activity. Key regions for modification would include the 4-hydroxyphenyl group, the acryloyl linker, and the glycine moiety.
While specific SAR studies focused on this compound are not widely published, research on related classes of compounds provides valuable insights. For instance, in studies of coumarin (B35378) derivatives, substitutions on the aromatic ring were found to be critical for activity. mdpi.com The presence of electron-withdrawing groups or short aliphatic chains often enhances biological effects. mdpi.com Similarly, for 4-hydroxyphenylglycine derivatives acting as GPR88 agonists, modifications to the amine group (which corresponds to the glycine portion in the target molecule) significantly impacted potency; replacing it with hydroxyl or azide (B81097) groups increased activity, while a carboxylic acid group led to inactivation. nih.gov This suggests that hydrogen bonding and electrostatic interactions at this position are critical for receptor binding. nih.govnih.gov
An SAR study on this compound would likely explore:
Substitution on the Phenyl Ring: Adding electron-donating or -withdrawing groups at various positions to modulate electronic properties and steric bulk.
Modification of the Acryloyl Linker: Saturating the double bond to assess the importance of its planarity and electron-conjugation.
Alteration of the Glycine Moiety: Replacing glycine with other amino acids to probe for steric and electronic tolerance or esterifying the carboxylic acid to evaluate the necessity of the negative charge.
| Analogue Modification | Rationale | Predicted Impact on Activity (Illustrative) |
|---|---|---|
| Methylation of 4-hydroxyl group | Assess importance of H-bond donation | Decrease |
| Addition of chloro group to phenyl ring | Increase lipophilicity; add electron-withdrawing group | Increase/Decrease (target dependent) |
| Reduction of acryloyl double bond | Remove structural rigidity and conjugation | Decrease |
| Replacement of glycine with alanine | Introduce steric bulk near carboxylate | Decrease |
| Esterification of glycine's carboxyl group | Remove negative charge; increase lipophilicity | Decrease (if ionic interaction is key) |
Computational methods are powerful tools for understanding the properties of molecules and predicting their biological activity.
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and reactivity of a molecule. mdpi.commdpi.com For this compound, DFT analysis, similar to that performed on its precursor p-coumaric acid, could be used to:
Determine the most stable three-dimensional conformation. scispace.comresearchgate.net
Calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps to identify regions prone to electrophilic or nucleophilic attack. scispace.com
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and electronic transition properties. researchgate.net
Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the 3D properties of a set of molecules with their biological activities. researchgate.net A CoMFA study on analogues of this compound would involve aligning the compounds and calculating their steric and electrostatic fields. The resulting model, often visualized as contour maps, would highlight regions where bulky groups (steric fields) or charged groups (electrostatic fields) are predicted to increase or decrease biological activity, thereby guiding the design of more potent compounds.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com A docking simulation of this compound into the active site of a relevant enzyme or receptor would predict its binding affinity (docking score) and binding mode. nih.gov The analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues in the binding pocket. mdpi.com For example, the 4-hydroxyl group and the glycine carboxylate would be expected to act as key hydrogen bond donors and acceptors, respectively.
Rational design uses the information gathered from SAR and computational studies to create new molecules with improved potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net The process is iterative, involving design, synthesis, and testing. nih.gov
Based on the hypothetical SAR and docking insights for this compound, a rational design strategy could involve:
Scaffold Hopping: Replacing the p-coumaroyl group with other bioisosteric heterocyclic rings to explore new interactions with the target protein while maintaining key binding features.
Fragment-Based Elaboration: Using the glycine moiety as an anchor point and extending the molecule to reach into adjacent pockets of the binding site, potentially increasing affinity and selectivity.
Structure-Guided Optimization: If a co-crystal structure or a reliable docking model is available, specific modifications can be made to optimize interactions with key residues. For example, if a hydrophobic pocket is identified near the phenyl ring, adding a lipophilic group like a trifluoromethyl could enhance binding. The goal is to leverage an understanding of the relationship between chemical reactivity and biological potency to guide the synthesis of superior analogues. nih.gov
Interaction with Biological Macromolecules (Non-clinical)
The direct interaction of small molecules with nucleic acids (DNA and RNA) can have significant biological consequences, including the regulation of gene expression and the induction of cellular damage. Common interaction modes include intercalation between base pairs, binding within the major or minor grooves, and electrostatic interactions with the phosphate (B84403) backbone. nih.gov
Currently, there is a lack of specific preclinical data in the scientific literature describing direct binding interactions between this compound and DNA or RNA. The planar aromatic ring of the p-coumaroyl moiety could theoretically participate in intercalative or groove-binding interactions, but the molecule as a whole lacks the typical polycyclic aromatic structure or strong positive charge characteristic of well-known DNA binders. nih.gov Studies on related compounds have not highlighted nucleic acids as a primary target. Therefore, it is not considered a primary mechanism of action for this compound, though its potential for such interactions cannot be entirely ruled out without direct experimental evidence from techniques like UV-Vis spectroscopy, fluorescence quenching, or circular dichroism with DNA or RNA. nih.gov It is also possible for molecules to influence gene expression indirectly by interacting with proteins that bind DNA or RNA, such as transcription factors or RNA-binding proteins. nih.govnih.gov
Membrane Interactions
Antioxidant Mechanisms (in vitro, e.g., radical scavenging assays)
The antioxidant properties of this compound are primarily attributed to its p-coumaroyl moiety, which is structurally derived from p-coumaric acid. The principal mechanism underlying its antioxidant activity is the ability to scavenge free radicals by donating a hydrogen atom from the phenolic hydroxyl group. This action neutralizes reactive oxygen species (ROS), thus preventing them from inflicting oxidative damage to vital cellular components.
The capacity for radical scavenging is commonly assessed through various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays being among the most frequently employed methods.
DPPH Radical Scavenging Assay : This method utilizes the stable DPPH radical, which exhibits a characteristic deep purple color in solution. When a hydrogen atom is donated by an antioxidant molecule, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The extent of this decolorization, which is measured spectrophotometrically, correlates with the radical scavenging efficacy of the tested compound.
ABTS Radical Scavenging Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), which has a distinct blue-green color. An antioxidant compound present in the solution will reduce the ABTS•+, leading to a loss of color. The degree of color suppression is proportional to the antioxidant's capacity to scavenge this radical.
Although specific quantitative data from radical scavenging assays for this compound are not available, studies on the parent compound, p-coumaric acid, provide insight into the potential antioxidant activity of the p-coumaroyl group. Research has indicated that the p-coumaroyl moiety contributes to the antioxidant effects observed in larger molecules containing this structure. nih.gov The antioxidant properties of p-coumaric acid are attributed to the hydrogen-donating ability of its phenyl hydroxyl group. nih.gov
To provide a contextual reference, the antioxidant activity of the structurally related compound, p-coumaric acid, is presented below.
Antioxidant Activity of p-Coumaric Acid
| Assay | IC50 Value (µg/mL) |
|---|
Disclaimer: The data in this table pertains to p-coumaric acid and is intended to provide a contextual understanding of the potential antioxidant activity of the p-coumaroyl moiety. It does not represent experimental data for this compound.
Metabolic Fate and Biotransformation of N 3 4 Hydroxyphenyl Acryloyl Glycine Non Human/in Vitro Contexts
In Vitro Metabolic Stability and Metabolite Profiling (e.g., using liver microsomes, cell cultures)
The in vitro metabolic stability of a compound provides an early indication of its potential in vivo half-life and clearance. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes and are a standard tool for these assessments. frontiersin.orgnih.govnih.gov
While specific studies on the metabolic stability of N-[3-(4-Hydroxyphenyl)acryloyl]glycine in liver microsomes are not extensively documented in publicly available literature, the general approach involves incubating the compound with liver microsomes from various species (e.g., rat, mouse, human) in the presence of necessary cofactors like NADPH. frontiersin.orgnih.gov The rate of disappearance of the parent compound over time is monitored to determine its intrinsic clearance. nih.gov
For structurally related compounds, in vitro metabolic stability studies have been crucial in understanding their pharmacokinetic profiles. For instance, the stability of various compounds is often categorized based on their half-life (t½) and intrinsic clearance (CLint) values in microsomal assays.
Table 1: General Classification of Metabolic Stability in Liver Microsomes
| Stability Classification | Half-life (t½) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| High | > 60 min | < 10 |
| Moderate | 30 - 60 min | 10 - 50 |
| Low | < 30 min | > 50 |
This table represents a general classification and can vary between different laboratories and studies.
Metabolite profiling, typically conducted using techniques like liquid chromatography-mass spectrometry (LC-MS), aims to identify the structures of metabolites formed during these incubations. researchgate.net For this compound, potential metabolic pathways could include hydroxylation of the aromatic ring, cleavage of the amide bond, or modifications to the acrylic acid side chain.
Enzymatic Biotransformations (e.g., involvement of cytochrome P450, transferases like glutathione (B108866) transferases, amidases, hydrolases)
The biotransformation of this compound is likely mediated by several enzyme families.
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, highly abundant in liver microsomes, is a primary driver of Phase I metabolism for a vast number of xenobiotics. nih.govymaws.comyoutube.comnih.gov CYPs catalyze a variety of oxidative reactions. For this compound, CYP-mediated reactions could include aromatic hydroxylation, leading to the formation of catechol or hydroquinone (B1673460) derivatives.
Transferases: Phase II metabolic enzymes, such as glutathione S-transferases (GSTs), conjugate endogenous molecules onto the substrate to increase water solubility and facilitate excretion. While specific data for this compound is limited, phenolic compounds are known substrates for sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), leading to the formation of sulfate (B86663) and glucuronide conjugates, respectively.
Amidases and Hydrolases: These enzymes are responsible for the cleavage of amide bonds. A key metabolic pathway for this compound would be the hydrolysis of the amide linkage between the p-coumaric acid moiety and the glycine (B1666218) moiety. This reaction would yield p-coumaric acid and glycine. Enzymatic hydrolysis is a common metabolic route for N-acyl amino acids. nih.gov
Identification and Characterization of Metabolites
Based on the enzymatic activities described above, the following are potential metabolites of this compound that could be identified in in vitro systems.
Table 2: Potential Metabolites of this compound and Their Precursor Reactions
| Potential Metabolite | Precursor Reaction | Enzyme Family (Likely) |
| p-Coumaric acid | Amide hydrolysis | Amidases/Hydrolases |
| Glycine | Amide hydrolysis | Amidases/Hydrolases |
| 3,4-Dihydroxy-cinnamoylglycine | Aromatic hydroxylation | Cytochrome P450 |
| p-Coumaroylglycine glucuronide | Glucuronidation | UGTs |
| p-Coumaroylglycine sulfate | Sulfation | SULTs |
Characterization of these metabolites would involve sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) would be used to determine the elemental composition of the metabolites, and tandem mass spectrometry (MS/MS) would provide structural information through fragmentation patterns. For unambiguous identification, comparison with synthesized chemical standards would be necessary. diva-portal.org
Role of Microbiota in Biotransformation (if applicable from literature, e.g., gut microbiota impact on similar compounds)
The gut microbiota plays a significant role in the metabolism of many dietary compounds, particularly phenolic compounds that may not be fully absorbed in the upper gastrointestinal tract. While direct studies on the microbial metabolism of this compound are scarce, the biotransformation of its core component, p-coumaric acid, by gut bacteria has been investigated.
Studies have shown that gut microbiota can transform p-coumaric acid into a variety of smaller phenolic compounds. These transformations can significantly alter the biological activity of the parent compound.
Table 3: Reported Microbial Metabolites of p-Coumaric Acid
| Metabolite | Type of Transformation |
| Phloretic acid (3-(4-hydroxyphenyl)propionic acid) | Reduction of the double bond |
| 4-Ethylphenol | Decarboxylation and reduction |
| 4-Vinylphenol | Decarboxylation |
| p-Hydroxybenzoic acid | Side-chain oxidation |
Given that this compound can be hydrolyzed to p-coumaric acid, it is plausible that the gut microbiota could first cleave the glycine conjugate and then further metabolize the resulting p-coumaric acid. This highlights the complex interplay between host and microbial metabolism in determining the ultimate fate of this compound in a biological system.
Future Research Directions and Unexplored Avenues
In-depth Mechanistic Studies at the Subcellular Level
The biological activities of phenolic compounds are often linked to their antioxidant and anti-inflammatory properties. For N-[3-(4-Hydroxyphenyl)acryloyl]glycine, it is crucial to move beyond general activity screening to pinpoint its precise molecular targets and mechanisms of action at the subcellular level. Future studies could employ advanced cell imaging techniques to determine the compound's localization within cells. Investigating its interaction with specific enzymes and receptors involved in oxidative stress and inflammation pathways will be critical. For instance, research could explore its effect on key signaling pathways such as NF-κB or MAP kinase, which are central to the inflammatory response.
Exploration of Novel Biological Activities (in vitro/pre-clinical)
The structural backbone of this compound, the cinnamoyl moiety, is present in a wide range of biologically active molecules. Derivatives of cinnamic acid and N-acylglycines have demonstrated a spectrum of activities including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.gov This suggests that this compound itself is a prime candidate for broader biological screening.
Future in vitro and pre-clinical research should systematically evaluate its potential in several key areas:
Antimicrobial Activity : Testing against a panel of pathogenic bacteria, including multidrug-resistant strains like MRSA, and fungi is warranted. nih.gov Studies on related N-arylcinnamamides have shown potent activity against various bacterial and mycobacterial strains. mdpi.comnih.gov
Anti-inflammatory Effects : While related N-(4-substituted phenyl)glycine derivatives have shown promise, a thorough investigation into the anti-inflammatory capacity of this compound using models like carrageenan-induced paw edema is needed. nih.govresearchgate.net
Neuroprotective Properties : Given the antioxidant nature of its phenolic component, exploring its ability to protect neuronal cells from oxidative stress would be a valuable avenue of research. nih.gov
Development of Advanced Analytical Techniques for Trace Analysis
To understand the pharmacokinetics, metabolism, and environmental fate of this compound, sensitive and robust analytical methods are required for its detection at trace levels in complex biological and environmental matrices. Future research should focus on the development of such techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful platform for this purpose. nih.gov The development of targeted LC-MS/MS methods would offer high sensitivity and selectivity for quantifying the compound and its metabolites in plasma, urine, and tissue samples. nih.gov Chemical derivatization, for example with reagents like 3-nitrophenylhydrazine (B1228671) for N-acyl glycines, could be explored to enhance ionization efficiency and improve detection limits. nih.gov
Integration with "Omics" Technologies (e.g., metabolomics, proteomics in non-clinical models)
"Omics" technologies offer a holistic view of biological systems and can provide profound insights into the effects of a compound. Applying these technologies in pre-clinical models treated with this compound could reveal its broader physiological impact.
Metabolomics : Targeted metabolomics can identify and quantify changes in specific metabolic pathways, particularly the detoxification pathways involving N-acyl glycines. nih.gov Unbiased metabolomics could uncover unexpected metabolic shifts, revealing novel mechanisms of action or off-target effects.
Proteomics : By analyzing changes in the proteome of cells or tissues upon exposure to the compound, researchers can identify specific protein targets or signaling cascades that are modulated, providing a deeper understanding of its bioactivity.
Design of Smart Materials Incorporating the Compound's Core Structure
The N-acryloyl glycine (B1666218) monomer, which shares a core structural element with the target compound, is a versatile building block for creating "smart" materials, particularly hydrogels. nih.govresearchgate.net These materials can respond to external stimuli such as pH and temperature. researchgate.netresearchgate.net Future research should explore the incorporation of the this compound structure into polymer backbones to create novel functional biomaterials.
Drug Delivery Vehicles : pH- and thermo-responsive hydrogels could be designed for the controlled release of therapeutic agents. researchgate.net
Tissue Engineering Scaffolds : Biocompatible hydrogels that mimic the extracellular matrix could support cell adhesion and proliferation, with potential applications in nerve regeneration. nih.gov
Reinforced Composites : Incorporating the structure into composites with materials like montmorillonite (B579905) could enhance mechanical properties for applications such as temporary plugging materials in industrial settings. researchgate.net
| Material Type | Key Feature | Potential Application | Relevant Research Area |
|---|---|---|---|
| Responsive Hydrogels | pH- and/or thermo-sensitivity. researchgate.net | Controlled drug release systems. | Polymer chemistry, nanotechnology. |
| Antioxidant Polymers | Free-radical scavenging from the phenolic moiety. | Protective coatings, biomedical implants. | Biomaterial science. |
| Biocompatible Scaffolds | Mimics extracellular environment, promotes cell growth. nih.gov | Tissue engineering, regenerative medicine. | Cell biology, material science. |
Green Chemistry Approaches in Synthesis and Derivatization
Applying the principles of green chemistry to the synthesis of this compound is essential for environmental sustainability. Future work should prioritize the use of safer, renewable solvents (like water or ethanol), reduce energy consumption, and minimize waste generation. The use of biocatalysts, such as enzymes, could offer a highly specific and environmentally benign alternative to traditional chemical catalysts for the amide bond formation. Furthermore, sourcing the p-coumaric acid precursor from renewable biomass would align with green chemistry principles and contribute to a more sustainable production lifecycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
